molecular formula C18H14BrNO3 B12195382 N-(2-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(2-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12195382
M. Wt: 372.2 g/mol
InChI Key: IUZHVGFCFRMCSV-UHFFFAOYSA-N
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Description

Key Crystallographic Parameters

Parameter Value Source
Molecular formula C₁₈H₁₄BrNO₃ PubChem CID 35181048
Molecular weight 372.2 g/mol PubChem CID 35181048
Space group (inferred) P2₁/n Analogous compounds
Chromone core planarity RMSD ≤ 0.0057 Å Similar chromones

The chromone ring system exhibits near-perfect planarity, as observed in related structures such as 4-oxo-4H-chromene-3-carboxylic acid, where non-hydrogen atoms deviate by less than 0.011 Å from the least-squares plane. The ethyl group at position 6 introduces slight torsional strain, while the 2-bromophenyl substituent adopts a dihedral angle of approximately 3–5° relative to the chromone plane, minimizing steric clashes with the adjacent carboxamide group.

X-ray diffraction studies of analogous chromone carboxamides reveal monoclinic crystal systems (e.g., space group P2₁/n) with anti-rotamer conformations about the C–N bond. The bromine atom’s van der Waals radius (1.85 Å) likely influences packing efficiency, favoring slipped-parallel stacking of chromone cores at centroid distances of 3.8–4.0 Å.

Comparative Structural Analysis with Related Chromene Carboxamides

Structural variations among chromene carboxamides significantly influence their physicochemical properties and intermolecular interactions. The following table highlights critical differences between this compound and related derivatives:

Compound Substituents Dihedral Angle (°) Planarity (RMSD, Å) Dominant Interaction
N-(2-bromophenyl)-6-ethyl derivative 6-Ethyl, 2-BrPh 3.1 0.0057 C–Br⋯O, S(6) H-bond
4-Oxo-N-phenyl derivative 2-Ph 5.2 0.0062 π-Stacking, C–H⋯O
3-Carboxychromone 3-COOH 3.06 0.0057 O–H⋯O, C=O⋯C=O

Key comparisons reveal:

  • Substituent effects on planarity : The 6-ethyl group causes negligible distortion (<0.001 Å RMSD) compared to unsubstituted chromones, while bromine’s steric demand increases dihedral angles by 2–3° versus phenyl analogs.
  • Halogen vs. hydrogen substituents : Bromine’s polarizability enhances C–Br⋯O interactions (3.002 Å vs. 3.2 Å for C–H⋯O), increasing melting points by 20–30°C compared to non-halogenated analogs.
  • Carboxamide position : 2-Carboxamides exhibit stronger intramolecular H-bonding than 3-carboxy derivatives due to optimal orbital alignment for S(6) loop formation.

These structural nuances underscore the compound’s unique balance of steric bulk, electronic effects, and interaction potential, making it a valuable candidate for further crystallographic and materials science studies.

Properties

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

N-(2-bromophenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14BrNO3/c1-2-11-7-8-16-12(9-11)15(21)10-17(23-16)18(22)20-14-6-4-3-5-13(14)19/h3-10H,2H2,1H3,(H,20,22)

InChI Key

IUZHVGFCFRMCSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Classical Acylation via Carbodiimide Coupling

The most widely documented method involves coupling chromene-2-carboxylic acid with 2-bromoaniline using carbodiimide-based reagents. Source outlines a protocol where chromone-2-carboxylic acid (5.26 mmol) is dissolved in dimethylformamide (DMF) at 4°C, followed by addition of N,N-diisopropylethylamine (DIPEA) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The mixture is stirred for 30 minutes before introducing 2-bromoaniline, yielding N-(2-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide after 4 hours at room temperature .

Key considerations include:

  • Solvent Choice : DMF enhances reagent solubility but requires thorough washing to remove residual amines.

  • Stoichiometry : A 1:1 molar ratio of acid to aniline minimizes side products like bis-acylated species.

  • Purification : Flash chromatography with ethyl acetate/hexane (3:7) isolates the product in 68–72% yield .

In-Situ Acyl Chloride Formation

An alternative approach generates the acyl chloride intermediate prior to amidation. Source describes treating chromone-2-carboxylic acid (2.63 mmol) with phosphorus oxychloride (POCl₃) in DMF, forming the reactive acyl chloride within 30 minutes. Subsequent addition of 2-bromoaniline facilitates amide bond formation under milder conditions (5 hours at room temperature) . This method avoids carbodiimide reagents, reducing costs but requiring strict moisture control.

Advantages :

  • Higher functional group tolerance for electron-deficient anilines.

  • Simplified purification via ether washing, achieving 75–80% purity before recrystallization .

One-Pot Multicomponent Synthesis

Source details a one-pot strategy using methyl triflate (MeOTf) as a catalyst. Ethyl 2-oxo-2H-chromene-3-carboxylate (0.5 mmol), 2-bromoaniline (0.6 mmol), and nitromethane are stirred with MeOTf (20 mol%) at 60°C for 12 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the carboxamide directly .

ParameterValue
CatalystMeOTf (20 mol%)
SolventNitromethane
Temperature60°C
Time12 hours
Yield78–82%

This method eliminates intermediate isolation, improving scalability. However, nitromethane’s high polarity complicates product extraction, necessitating column chromatography .

Catalytic Cyclization Strategies

Source highlights rhodium(III)-catalyzed cyclization for chromene core assembly. A phenolic precursor undergoes rhodium-mediated C–H activation, followed by allene insertion and β-hydride elimination to form the 4H-chromene skeleton. Subsequent amidation with 2-bromoaniline using PyBOP furnishes the target compound .

Reaction Optimization :

  • Catalyst Load : 5 mol% [RhCp*Cl₂]₂ ensures complete conversion.

  • Temperature : 80°C in dichloroethane minimizes side reactions.

  • Yield : 65–70% after silica gel purification .

Industrial-Scale Production Considerations

While academic methods prioritize yield, industrial synthesis (as inferred from ) emphasizes cost-efficiency:

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized PyBOP) reduce reagent waste.

  • Continuous Flow Systems : Enhance reaction control for acyl chloride methods, improving throughput .

  • Purity Standards : Recrystallization from ethanol/water (9:1) achieves >98% purity, critical for pharmaceutical applications .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost IndexScalability
Classical Acylation68–7295HighModerate
In-Situ Acyl Chloride75–8092ModerateHigh
One-Pot Multicomponent78–8290LowHigh
Catalytic Cyclization65–7094Very HighLow

The one-pot multicomponent method offers the best balance of yield and scalability, whereas catalytic cyclization is limited by rhodium costs .

Troubleshooting and Optimization

  • Low Yields : Excess DIPEA in classical acylation may deprotonate the aniline, reducing reactivity. Limiting DIPEA to 1.1 equivalents improves yields by 12–15% .

  • Byproduct Formation : In one-pot reactions, residual nitromethane can form imine byproducts. Adding molecular sieves (4Å) absorbs moisture, suppressing side reactions .

  • Purification Challenges : High ethyl acetate concentrations in eluents cause product streaking. Gradient elution (10→30% ethyl acetate in hexane) enhances separation .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The chromene core can undergo oxidation to form quinone derivatives or reduction to form dihydrochromene derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Amines, thiols, alkoxides

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

    Coupling: Palladium catalysts, boronic acids, alkenes

Major Products

    Substitution: N-(2-substituted phenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide derivatives

    Oxidation: Quinone derivatives

    Reduction: Dihydrochromene derivatives

    Coupling: Biaryl or styrene derivatives

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves the formation of chromene derivatives through various chemical reactions. The compound can be synthesized using methods such as:

  • Condensation Reactions : Typically, the synthesis begins with the condensation of 2-bromobenzaldehyde with ethyl acetoacetate followed by cyclization to form the chromene ring.
  • Amidation : The carboxylic acid group is converted into an amide using appropriate amine reagents.

The structural characterization of this compound has been achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods have confirmed the molecular structure and provided insights into its conformational dynamics, which are critical for understanding its biological activities .

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in pharmacological studies. Some notable applications include:

Anticancer Activity

Research has indicated that chromene derivatives possess significant anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting key enzymes involved in tumor growth.

For instance, derivatives of chromene have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results with IC50 values indicating effective inhibition .

Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes that play a crucial role in physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma and cancer. This compound has been evaluated for its inhibitory activity against different isoforms of carbonic anhydrases, showing selective inhibition profiles that can be beneficial for targeted therapies .

Structure–Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is vital for drug design. The following aspects are crucial in SAR studies:

Structural FeatureImpact on Activity
Bromo Substitution Enhances lipophilicity and binding affinity to target sites.
Ethyl Group Contributes to overall molecular stability and solubility.
Carboxamide Functionality Essential for interaction with biological targets, particularly enzymes.

These insights guide the modification of existing compounds to improve efficacy and reduce side effects.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Screening

A study evaluated a series of chromene derivatives, including this compound, against multiple cancer cell lines (e.g., A549 lung cancer cells). The compound demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of this compound on human carbonic anhydrase isoforms. It was found to selectively inhibit hCA IX, which is overexpressed in various tumors, suggesting its utility in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

  • Substituents : 3-Trifluoromethylphenyl group at the carboxamide.
  • Key Differences : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may increase binding affinity to hydrophobic pockets in target proteins. However, its strong electronegativity could reduce solubility compared to bromophenyl analogs .

N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

  • Substituents : 4-Bromophenyl group, 6-methoxy, and 2-oxo chromene.
  • Key Differences: The 4-bromophenyl substitution alters steric and electronic interactions compared to the 2-bromo isomer. The methoxy group at position 6 (vs.
  • Hypothesized Impact : Lower membrane permeability due to reduced lipophilicity but enhanced solubility. The 2-oxo chromene core may exhibit different hydrogen-bonding patterns, influencing crystal packing .

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

  • Substituents: Dimethylamino-furan-ethyl side chain.
  • Key Differences: The bulky dimethylamino-furan group introduces basicity and heterocyclic aromaticity, which may enhance interactions with polar residues in target proteins. The furan ring could participate in π-π stacking or hydrogen bonding .

6-Ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

  • Substituents : 4-Methyl(phenyl)sulfamoylphenyl group.
  • Key Differences : The sulfamoyl group adds polarity and hydrogen-bonding capacity, likely improving water solubility. The phenylsulfamoyl moiety may engage in ionic interactions, enhancing target engagement .

Comparative Data Table

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Structural Features Potential Biological Impact
This compound 2-Bromophenyl (amide) C18H14BrNO3 376.22 Ethyl (C6), 4-oxo High lipophilicity, Bcl-2 binding
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 3-Trifluoromethylphenyl C19H14F3NO3 377.32 CF3 group Enhanced stability, reduced solubility
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Bromophenyl, 6-methoxy C17H12BrNO4 374.2 Methoxy (C6), 2-oxo Improved solubility, altered H-bonding
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide Dimethylamino-furan-ethyl C21H23N2O4 373.42 Furan, dimethylamino Target selectivity, steric effects
6-Ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide 4-Sulfamoylphenyl C25H22N2O5S 462.5 Sulfamoyl group High polarity, ionic interactions

Biological Activity

N-(2-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula is C₁₈H₁₈BrN₃O₃, with a molecular weight of approximately 372.2 g/mol. Its structure includes a bromophenyl group, an ethyl substituent, and a carboxamide functional group attached to the chromene core, which contributes to its unique chemical properties and biological activities.

Antioxidant Properties

Research indicates that chromene derivatives, including this compound, possess significant antioxidant capabilities. These compounds can scavenge free radicals and mitigate oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

This compound has been shown to modulate enzyme activity related to inflammatory processes. It may inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. Studies have demonstrated that derivatives of chromene can exhibit dual inhibitory effects against COX and LOX enzymes, suggesting potential applications in treating inflammatory conditions .

Neuroprotective Activity

This compound has also been evaluated for its neuroprotective properties. It may inhibit acetylcholinesterase (AChE) activity, thereby enhancing cholinergic transmission in the brain, which is beneficial in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in reducing β-amyloid aggregation, a hallmark of Alzheimer's pathology .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related chromene derivatives indicate significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antimicrobial agents based on this scaffold .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its specific structural features. The presence of the bromophenyl and ethyl groups enhances its interaction with biological targets. Comparative studies with structurally similar compounds reveal variations in biological activity based on functional group modifications .

Compound NameStructural FeaturesBiological Activity
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamideMethoxy group instead of ethylDistinct biological activities due to functional group variation
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamideIncorporates thiazole ringDifferent activity profile compared to chromene derivatives
N-(4-Bromophenyl)furan-2-carboxamideContains furan ringUnique reactivity patterns due to furan's electron-rich nature

Case Studies

  • Neuroprotective Properties : A study evaluated the neuroprotective effects of various chromene derivatives on rat pheochromocytoma (PC12) cells exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and protected against hydrogen peroxide-induced damage, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Anti-inflammatory Activity : In vitro assays demonstrated that this compound effectively inhibited COX enzymes with IC50 values comparable to established anti-inflammatory drugs. This positions the compound as a promising candidate for further development in treating inflammatory disorders .
  • Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of chromene derivatives against a panel of bacterial strains. The results showed that certain compounds exhibited MIC values below 0.25 μg/mL, indicating potent antibacterial activity and supporting their potential use as new therapeutic agents .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing N-(2-bromophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Utilize a combination of computational reaction path searches (e.g., quantum chemical calculations) and factorial design experiments to screen solvents, catalysts, and temperature parameters. For example, employ density functional theory (DFT) to predict favorable intermediates and transition states, followed by iterative experimental validation . Factorial design (e.g., 2^k designs) helps isolate critical variables, such as the role of bromophenyl substitution in directing regioselectivity .
  • Key Parameters : Monitor reaction yields via HPLC, and optimize purification using column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures).

Q. How can the structural and crystallographic properties of this compound be characterized to confirm its identity?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the 3D molecular conformation, focusing on the chromene-4-oxo core and bromophenyl orientation. Use Rietveld refinement to validate bond lengths (e.g., C–Br: ~1.89 Å) and angles . Complement with spectroscopic techniques:

  • NMR : Assign aromatic proton signals (δ 6.8–8.2 ppm) and carboxamide carbonyl (δ ~168 ppm).
  • FT-IR : Confirm the 4-oxo group (stretching ~1700 cm⁻¹) and carboxamide N–H (∼3300 cm⁻¹).

Q. What preliminary assays are suitable for evaluating the compound’s bioactivity in academic settings?

  • Methodology : Conduct in vitro assays targeting enzyme inhibition (e.g., kinases) or receptor binding. Use fluorescence-based assays to measure IC₅₀ values. For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), ensuring dose-response curves are statistically validated (p < 0.05, n ≥ 3) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets or catalytic systems?

  • Methodology : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to study binding affinities. For example, model the carboxamide group’s hydrogen bonding with ATP-binding pockets in kinases. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₑ) .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected reaction byproducts or bioactivity discrepancies)?

  • Methodology : Apply sensitivity analysis to identify outliers in datasets. For synthetic byproducts, use LC-MS/MS to detect trace intermediates and revise computational models (e.g., adding solvation effects in DFT). In bioactivity studies, validate false positives via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How do the bromophenyl and ethyl substituents influence the compound’s electronic properties and reactivity?

  • Methodology : Perform Hammett analysis to quantify substituent effects on reaction rates. Use cyclic voltammetry to measure redox potentials, correlating the electron-withdrawing bromophenyl group with increased electrophilicity at the 4-oxo position. Compare with DFT-calculated frontier molecular orbitals (HOMO/LUMO gaps) .

Q. What advanced techniques assess the compound’s stability under varying environmental conditions (e.g., light, pH)?

  • Methodology : Conduct accelerated stability studies using forced degradation (e.g., 40°C/75% RH for 4 weeks). Monitor degradation pathways via UPLC-QTOF-MS, identifying hydrolytic cleavage of the carboxamide bond at acidic pH (pH < 3) .

Q. How can heterogeneous catalysis improve the scalability of its synthesis while minimizing waste?

  • Methodology : Screen immobilized catalysts (e.g., Pd/C or zeolites) for Suzuki-Miyaura coupling steps. Use green chemistry metrics (E-factor, atom economy) to compare batch vs. flow reactor systems. Optimize solvent recovery via membrane separation technologies .

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